3,4-Pentadien-2-ol, 2-methyl-
CAS No.: 34761-53-0
Cat. No.: VC19661191
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34761-53-0 |
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Molecular Formula | C6H10O |
Molecular Weight | 98.14 g/mol |
Standard InChI | InChI=1S/C6H10O/c1-4-5-6(2,3)7/h5,7H,1H2,2-3H3 |
Standard InChI Key | FURIQYQDOBLDAQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C=C=C)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure consists of a pentadienol backbone with a methyl substituent at the second carbon. The IUPAC name, 3,4-pentadien-2-ol, 2-methyl-, reflects the positions of the double bonds (C3–C4 and C4–C5) and the hydroxyl group at C2, which is further substituted by a methyl group . The SMILES notation and InChIKey FURIQYQDOBLDAQ-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Stereoelectronic Features
The conjugated diene system () introduces significant electron delocalization, influencing reactivity and stability. The hydroxyl group at C2 participates in hydrogen bonding, as evidenced by a computed topological polar surface area of 20.2 Ų . The molecule’s rotatable bond count of 1 suggests limited conformational flexibility, which may impact its interactions in synthetic pathways .
Synthesis and Stereochemical Control
Sequential 1,4-Elimination and -Wittig Rearrangement
A stereoselective synthesis of related pentadienols was reported by Nakano et al. (2017), starting from ()-4-alkoxy-2-butenyl benzoates . The protocol involves:
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1,4-Elimination: Deprotonation of the α-hydrogen by a base (e.g., NaOH or KOH) generates a π-allylic palladium intermediate.
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[1, -Wittig Rearrangement: Treatment with -BuLi induces a -shift, yielding ()-2,4-pentadien-1-ols with >20:1 -selectivity .
This method achieves 68–73% yields under optimized conditions (5 mol% [Pd(dppe)], degassed THF, 18 h) . The stereoelectronic effects governing the selectivity are attributed to the preferential deprotonation of the more acidic α-hydrogen, ensuring predictable stereochemical outcomes .
Comparative Analysis of Synthetic Routes
Physicochemical Properties
Key Physical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 98.14 g/mol | |
XLogP3 | 0.4 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 1 | |
Rotatable Bonds | 1 |
Solubility and Stability
Though experimental data on solubility are unavailable, the computed XLogP3 value of 0.4 suggests moderate hydrophobicity . The compound’s stability under ambient conditions remains uncharacterized, but the presence of conjugated double bonds implies susceptibility to electrophilic additions and polymerization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
PubChem’s spectral data include a NMR spectrum with peaks corresponding to the following environments :
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δ 110–120 ppm: sp-hybridized carbons in the diene system.
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δ 70–75 ppm: Oxygen-bearing carbon (C2).
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δ 20–30 ppm: Methyl and methylene carbons.
Mass Spectrometry
The exact mass of 98.073164938 Da matches the molecular formula , with fragmentation patterns likely dominated by cleavage of the allylic C–O bond .
Applications and Future Directions
Role in Organic Synthesis
The compound’s conjugated diene and hydroxyl groups make it a potential intermediate for Diels-Alder reactions or cross-coupling processes. Nakano’s work demonstrates its utility in stereoselective syntheses, particularly for bioactive molecules requiring defined geometries .
Challenges and Opportunities
Current limitations include the lack of toxicity data and scalable synthesis protocols. Future research should prioritize:
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Green Synthetic Routes: Reducing palladium loadings or replacing noble metals.
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Functionalization Studies: Investigating epoxidation or hydroxyl-directed reactions.
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